Celestolide Celestolide 4-Acetyl-6-tert-butyl-1, 1-dimethylindane, also known as celestolide or chrysolide, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-acetyl-6-tert-butyl-1, 1-dimethylindane is primarily located in the membrane (predicted from logP). 4-Acetyl-6-tert-butyl-1, 1-dimethylindane has an ambergris, animal, and cedar taste. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 13171-00-1
VCID: VC20790751
InChI: InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
SMILES: CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Molecular Formula: C17H24O
Molecular Weight: 244.37 g/mol

Celestolide

CAS No.: 13171-00-1

Cat. No.: VC20790751

Molecular Formula: C17H24O

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Celestolide - 13171-00-1

Specification

Description 4-Acetyl-6-tert-butyl-1, 1-dimethylindane, also known as celestolide or chrysolide, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-acetyl-6-tert-butyl-1, 1-dimethylindane is primarily located in the membrane (predicted from logP). 4-Acetyl-6-tert-butyl-1, 1-dimethylindane has an ambergris, animal, and cedar taste. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane is a potentially toxic compound.
CAS No. 13171-00-1
Molecular Formula C17H24O
Molecular Weight 244.37 g/mol
IUPAC Name 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone
Standard InChI InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
Standard InChI Key IKTHMQYJOWTSJO-UHFFFAOYSA-N
SMILES CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Canonical SMILES CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Colorform Almost white crystals
Solid
Melting Point Mp 77.2-77.9 °
78.5 °C
77.2-77.9°C

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